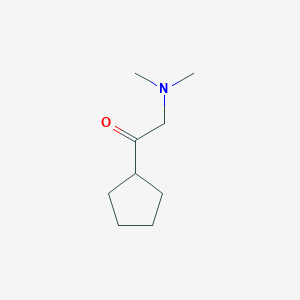
Bis(4-acetamidophenyl)iodanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-acetamidophenyl)iodanium is a chemical compound belonging to the class of diaryliodonium salts. These compounds are known for their hypervalent iodine structure, which imparts unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-acetamidophenyl)iodanium typically involves the reaction of 4-acetamidophenyl iodide with an oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This one-pot synthesis method is efficient and yields the desired iodonium salt in good quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
Bis(4-acetamidophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its hypervalent iodine center.
Substitution: It can act as an electrophilic arylating agent in substitution reactions with nucleophiles.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Oxone and sulfuric acid are commonly used in the synthesis of this compound.
Catalysts: Palladium catalysts are often employed in coupling reactions involving this compound.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. In substitution reactions, the primary products are arylated derivatives, while in coupling reactions, the products are typically biaryl compounds.
科学研究应用
Bis(4-acetamidophenyl)iodanium has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for bioactive molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
Photoinitiators: The compound can act as a photoinitiator in polymerization reactions.
作用机制
The mechanism of action of bis(4-acetamidophenyl)iodanium involves its hypervalent iodine center, which can facilitate various chemical transformations. The compound acts as an electrophilic arylating agent, transferring its aryl group to nucleophiles. This reactivity is attributed to the unique electronic structure of the hypervalent iodine, which stabilizes the transition state and lowers the activation energy of the reaction .
相似化合物的比较
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Diphenyliodonium hexafluorophosphate
- Bis(4-methylphenyl)iodonium hexafluorophosphate
Uniqueness
Bis(4-acetamidophenyl)iodanium is unique due to its specific functional groups, which impart distinct reactivity and stability. Compared to other diaryliodonium salts, it offers different electronic and steric properties, making it suitable for specific applications in organic synthesis and material science .
属性
CAS 编号 |
65084-42-6 |
|---|---|
分子式 |
C16H16IN2O2+ |
分子量 |
395.21 g/mol |
IUPAC 名称 |
bis(4-acetamidophenyl)iodanium |
InChI |
InChI=1S/C16H15IN2O2/c1-11(20)18-15-7-3-13(4-8-15)17-14-5-9-16(10-6-14)19-12(2)21/h3-10H,1-2H3,(H-,18,19,20,21)/p+1 |
InChI 键 |
XVMXWJBAJDJTRN-UHFFFAOYSA-O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



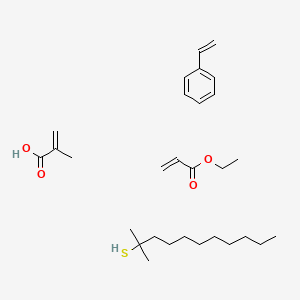

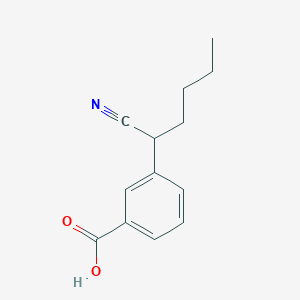

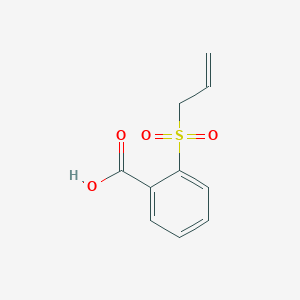
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

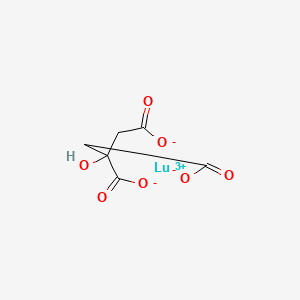
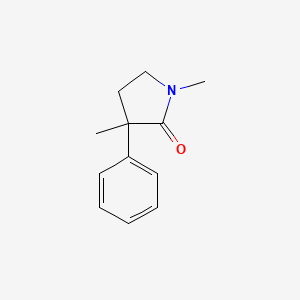


![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)
